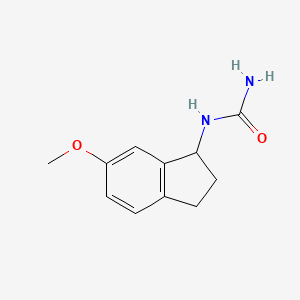![molecular formula C12H7BrN2S B13870934 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromophenyl group attached at the 2-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole and pyridine rings can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper iodide, pyridine, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to accelerate the reaction rates and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives with different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds with diverse chemical properties.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to the disruption of key cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their diverse pharmacological effects.
Uniqueness
2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is unique due to its fused thiazole-pyridine structure, which imparts distinct chemical and biological properties. The presence of the bromophenyl group further enhances its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H7BrN2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H |
InChI Key |
UOHCFTWBWZICMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


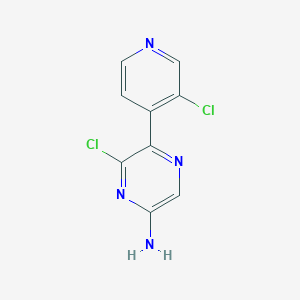
![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
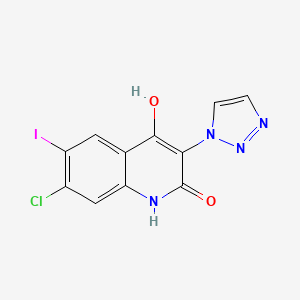
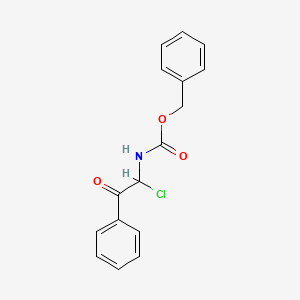
![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)
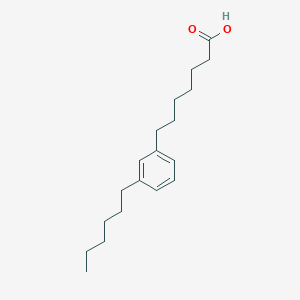
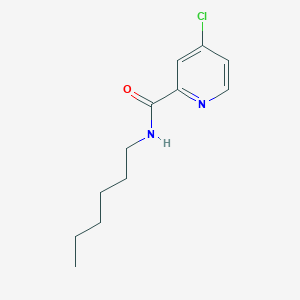
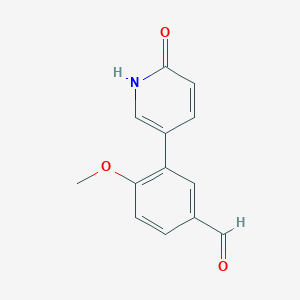
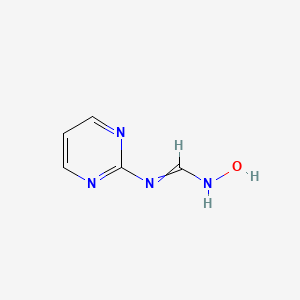
![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)
![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

